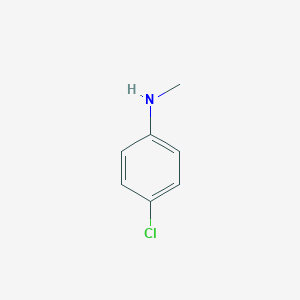

4-Chloro-N-methylaniline

Descripción

Propiedades

IUPAC Name |

4-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEYKKJMLOFDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239331 | |

| Record name | 4-Chloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-96-7 | |

| Record name | 4-Chloro-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-N-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXY9JA2P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-N-methylaniline can be synthesized through several methods. One common method involves the methylation of 4-chloroaniline using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is produced through a similar methylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is carefully monitored to control temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-N-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form 4-chloro-N-methylcyclohexylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are used under appropriate conditions.

Major Products:

Oxidation: Formation of 4-chloro-N-methyl-nitrobenzene.

Reduction: Formation of 4-chloro-N-methylcyclohexylamine.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

4-Chloro-N-methylaniline serves as a crucial intermediate in the synthesis of various chemical compounds:

- Dyes and Pigments : It is used in the production of azo dyes, which are widely applied in textiles and food coloring. Its reactivity allows it to form stable azo compounds when coupled with diazonium salts.

- Pharmaceuticals : The compound is utilized in synthesizing pharmaceutical agents, particularly those requiring aromatic amine functionalities.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Azo Coupling | Coupling with diazonium salts to form azo dyes | Variable |

| Amine Alkylation | Alkylation reactions to produce substituted amines | 76% |

| Blocked Polyisocyanates | Used as a blocking agent for polyisocyanate synthesis | High |

Material Science Applications

In material science, this compound is utilized in the formulation of polymers and coatings:

- Polyurethanes : It acts as a blocking agent in the synthesis of blocked polyisocyanates, which are thermally reversible systems. This application is significant for producing flexible foams and coatings that require specific thermal properties.

Case Study: Polyurethane Development

Recent studies have shown that N-methylaniline derivatives, including this compound, exhibit favorable blocking kinetics when used with isocyanates. The kinetic parameters established from these studies can optimize conditions for new polyurethane products .

Environmental and Safety Considerations

While this compound has beneficial applications, it also poses environmental and health risks:

- Toxicity Studies : Research indicates potential carcinogenic effects associated with exposure to aromatic amines, including this compound. Occupational exposure limits are critical for workers in chemical manufacturing environments.

- Detection Methods : Innovative methods have been developed for detecting this compound in complex mixtures, particularly as a degradation product of azo dyes used in consumer products .

Regulatory Status

The regulatory framework surrounding this compound includes guidelines on safe handling and exposure limits due to its potential health risks. The International Agency for Research on Cancer (IARC) has classified certain chlorinated amines as possibly carcinogenic to humans.

Table 2: Regulatory Guidelines

| Organization | Regulation Type | Notes |

|---|---|---|

| IARC | Carcinogenicity Class | Group 2B - Possibly carcinogenic |

| EPA | Exposure Limits | Specific limits for occupational exposure |

Mecanismo De Acción

The mechanism of action of 4-Chloro-N-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

N-Methylaniline (C₇H₉N)

- Structural Difference : Lacks the para-chlorine substituent.

- Reactivity : The absence of chlorine increases basicity and electron density on the aromatic ring, making it more reactive in electrophilic substitution reactions.

- Synthesis : Typically prepared via alkylation of aniline, whereas 4-chloro-N-methylaniline often requires halogen-specific routes (e.g., hydrogenation of urea derivatives) .

4-Chloro-N,N-dimethylaniline (C₈H₁₀ClN)

- Structural Difference : Features two methyl groups on the nitrogen atom instead of one.

- Properties : The additional methyl group increases steric hindrance, reducing nucleophilicity. Its molecular weight (155.63 g/mol ) is higher than this compound .

- Reactivity: Less effective in catalytic systems requiring monodentate coordination (e.g., Pd-catalyzed borylation), where this compound’s single methyl group allows better substrate-catalyst interaction .

4-Chloro-2-methylaniline (C₇H₈ClN)

- Structural Difference : Chlorine and methyl groups are in para and ortho positions, respectively.

- Biological Activity: Demonstrates carcinogenicity due to metabolic activation to hydroxylamines that bind DNA and proteins . In contrast, this compound’s para substitution and methylamino group reduce such bioactivation risks.

- Synthesis : Prepared via direct alkylation or halogenation, but steric effects from the ortho-methyl group complicate reactions like cross-coupling .

N-Methyl-o-toluidine (C₈H₁₁N)

- Structural Difference : Contains a methyl group at the ortho position instead of chlorine.

- Thermal Behavior : In polyisocyanate blocking reactions, N-methyl-o-toluidine shows a higher equilibrium temperature (150°C) compared to this compound (130°C), attributed to chlorine’s electron-withdrawing effects destabilizing the blocked complex .

4-Chloro-N-ethylaniline Derivatives

- Structural Difference : Ethyl group replaces the methyl on the nitrogen.

- Applications : Bulkier ethyl groups hinder catalytic processes. For example, this compound derivatives are preferred in kinase inhibitors due to optimal binding pocket fit .

Key Data Tables

Table 1: Physical and Electronic Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Basicity (pKₐ) | Key Substituents |

|---|---|---|---|---|

| This compound | 141.60 | 142 | ~4.5 | para-Cl, -NHCH₃ |

| N-Methylaniline | 107.16 | 196 | ~4.9 | -NHCH₃ |

| 4-Chloro-N,N-dimethylaniline | 155.63 | 245 | ~3.8 | para-Cl, -N(CH₃)₂ |

| 4-Chloro-2-methylaniline | 141.60 | 237 | ~3.5 | ortho-CH₃, para-Cl |

Actividad Biológica

4-Chloro-N-methylaniline, a derivative of aniline, is a chemical compound that has garnered attention due to its biological activity and potential health effects. This article provides a comprehensive overview of its biological properties, including toxicity, metabolism, and case studies related to its exposure.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the para position relative to the amino group on the benzene ring. Its molecular formula is C₇H₈ClN, and it is classified as an aromatic amine. The structure can be represented as follows:

Metabolism and Toxicokinetics

Metabolism : Experimental studies indicate that this compound undergoes metabolic conversion primarily in the liver. In vitro analyses using rat liver microsomes have shown that this compound can be converted into various metabolites, including symmetrical azo derivatives. Notably, metabolites such as 5-chloro-2-N-hydroxyaminotoluene have been identified, although these have not been observed in vivo .

Excretion : The compound is rapidly eliminated from the body, primarily through urinary excretion within 72 hours post-administration . Binding studies have shown that this compound can covalently bind to proteins, DNA, and RNA in liver tissues of rats and mice, indicating potential genotoxic effects .

Acute Toxicity

Acute toxicity studies have demonstrated significant pathological changes in animals exposed to varying doses of this compound. For instance:

- Doses : Animals were treated with doses ranging from 0 to 6000 mg/kg in their diet over 60 days.

- Findings : Observed effects included dose-dependent enlargement of the liver and spleen, hyperemia in the bladder, and increased incidences of hematuria at higher doses .

Chronic Exposure

Chronic exposure studies reveal further insights into the long-term effects of this compound:

- Study Design : In an 80-week study involving ICR mice, groups were administered varying concentrations (0, 20, 100, or 500 ppm) of this compound.

- Results : There was a marked decrease in body weight in treated groups compared to controls. Histopathological examinations indicated significant organ changes, particularly in the liver and spleen .

Case Studies on Human Exposure

Case studies involving workers exposed to this compound during its synthesis have raised concerns regarding its carcinogenic potential:

- Bladder Cancer Incidence : A cohort study reported an incidence rate of bladder tumors significantly higher than expected among workers involved in the production of chlordimeform from this compound. The standardized incidence ratios were found to be as high as 89.7 times greater than comparable populations .

- Mortality Studies : Another retrospective cohort study involving employees from a dye production facility indicated increased mortality rates from malignant neoplasms associated with exposure to aromatic amines like this compound .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | C₇H₈ClN (this compound) |

| Metabolism | Rapid conversion to metabolites; covalent binding to biomolecules |

| Acute Toxicity Findings | Dose-dependent organ enlargement; hematuria at high doses |

| Chronic Exposure Effects | Significant weight loss; histopathological changes in liver and spleen |

| Human Case Studies | Increased bladder cancer incidence among exposed workers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.